![molecular formula C18H19ClN2O2S B3676532 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676532.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide
Overview
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly known as CMPI, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological agent.
Mechanism of Action
CMPI exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor-kappa B (NF-κB). By inhibiting these targets, CMPI can reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CMPI can reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. Additionally, CMPI has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. These effects suggest that CMPI may have potential as a therapeutic agent in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CMPI in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, CMPI has been extensively studied in vitro and in vivo, providing a wealth of data on its pharmacological effects. However, one limitation of using CMPI is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of CMPI. One area of interest is the development of more potent and selective analogs of CMPI with improved pharmacological properties. Additionally, further research is needed to elucidate the precise mechanisms of action of CMPI and its potential as a therapeutic agent in various diseases. Finally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of CMPI in vivo.
Conclusion:
In conclusion, CMPI is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects, and may have potential as a therapeutic agent in various diseases. Further research is needed to fully understand the mechanisms of action of CMPI and its potential as a therapeutic agent.
Scientific Research Applications
CMPI has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer activities through the inhibition of certain enzymes and signaling pathways. Additionally, CMPI has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-11(2)23-14-7-4-6-13(10-14)17(22)21-18(24)20-16-9-5-8-15(19)12(16)3/h4-11H,1-3H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVDNQHFHQINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.